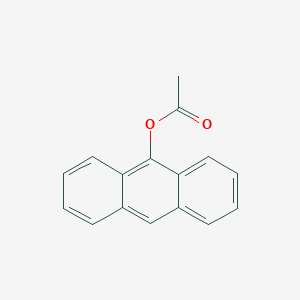
9-Anthryl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthryl acetate (CAS: 1499-12-3), also known as 9-acetoxyanthracene, is an anthracene derivative with the molecular formula C₁₆H₁₂O₂ . It consists of an anthracene ring system substituted with an acetyloxy (-OAc) group at the 9-position. This compound is notable for its applications in:
- Chiral resolution: Derivatives like ethyl 2-hydroxy-2-(9-anthryl)acetate are used as chiral derivatizing agents in NMR spectroscopy to determine the absolute configuration of α-chiral carboxylic acids .
- Fluorescence studies: Its derivatives exhibit excimer-type fluorescence in the solid state due to intermolecular π-π stacking of anthracene rings .
- Biological activity: Analogues with 9-anthryl moieties enhance apoptosis-inducing properties in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium sulphate can be synthesized through the reaction of barium chloride with sulfuric acid. The reaction produces a white precipitate of barium sulphate: [ \text{BaCl}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, barium sulphate is often produced by the reduction of barite (barium sulphate ore) with coke in a high-temperature furnace to form barium sulphide, which is then treated with sulfuric acid to precipitate barium sulphate . Another method involves the direct precipitation of barium sulphate from a solution of barium chloride and sodium sulphate .
Types of Reactions:
Reduction: Barium sulphate can be reduced to barium sulphide by heating with carbon: [ \text{BaSO}_4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]
Precipitation: Barium sulphate precipitates when a solution containing barium ions is mixed with a sulfate source, such as sulfuric acid: [ \text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4 ]
Common Reagents and Conditions:
Sulfuric Acid: Used to precipitate barium sulphate from barium chloride solutions.
Carbon: Used in the reduction process to form barium sulphide.
Major Products:
Barium Sulphide: Formed from the reduction of barium sulphate.
Barium Sulphate: Formed from the precipitation reaction.
Scientific Research Applications
Barium sulphate has a wide range of applications in scientific research and industry:
Medical Imaging: Used as a radiocontrast agent for X-ray imaging of the gastrointestinal tract.
Oil and Gas Industry: Used in drilling fluids to increase the density and prevent blowouts.
Pharmaceuticals: Barium sulphate nanoparticles are used in drug delivery systems and as contrast agents in computed tomography (CT) scans.
Environmental Science: Used in the removal of contaminants from wastewater.
Mechanism of Action
Barium sulphate acts as a radiographic contrast agent due to its high atomic number and density, which allows it to absorb X-rays effectively. When ingested or administered rectally, it enhances the visualization of the gastrointestinal tract during diagnostic imaging . The compound’s low solubility ensures that it remains in the gastrointestinal tract without being absorbed into the bloodstream .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogues of 9-anthryl acetate, their properties, and applications:
Structural and Electronic Effects
- Substituent Influence on Acidity: In 2,2,2-trifluoro-1-(9-anthryl)ethanol (1a), the 9-anthryl group increases CH acidity by 17.0 kcal/mol compared to OH acidity, while the trifluoromethyl group enhances OH acidity by 6.0 kcal/mol . This stark contrast highlights the anthryl group’s electron-withdrawing effect on adjacent CH bonds. Computational studies (MEP analysis) reveal uneven electron distribution in 9-anthryl rings, with the central ring exhibiting lower electron density than edge rings in anions .
Fluorescence Behavior :
Comparative Reactivity and Stability
- Solvent-Free Synthesis : Ethyl (9-anthryl)glyoxylate is synthesized regioselectively via solvent-free Friedel-Crafts reactions, showcasing greener chemistry compared to traditional methods requiring halogenated solvents .
- Thermal Stability : Derivatives like 4,5-bis(4-tert-butyltoluene)-2-(9-anthryl)imidazole exhibit high thermal stability (mp >250°C), making them suitable for high-temperature applications .
Research Findings and Data Highlights
Fluorescence Properties
Acidity and Electronic Effects
Properties
CAS No. |
1499-12-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
anthracen-9-yl acetate |
InChI |
InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |
InChI Key |
JNPODXPXHNFGDL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Key on ui other cas no. |
1499-12-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















